2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol

Lipophilicity logP Drug-likeness

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol (CAS 1247474-60-7) is a tertiary amino alcohol belonging to the N-cyclopropyl-N-benzyl-ethanolamine class, with molecular formula C13H19NO and molecular weight 205.30 g·mol⁻¹. Its structure combines a strained cyclopropyl ring, a 2-methyl-substituted benzyl aromatic system, and an ethanolamine polar terminus.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B7863759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN(CCO)C2CC2
InChIInChI=1S/C13H19NO/c1-11-4-2-3-5-12(11)10-14(8-9-15)13-6-7-13/h2-5,13,15H,6-10H2,1H3
InChIKeyWWWNGMQQKGGNQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol Procurement: Compound Class and Baseline Characterization


2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol (CAS 1247474-60-7) is a tertiary amino alcohol belonging to the N-cyclopropyl-N-benzyl-ethanolamine class, with molecular formula C13H19NO and molecular weight 205.30 g·mol⁻¹ [1]. Its structure combines a strained cyclopropyl ring, a 2-methyl-substituted benzyl aromatic system, and an ethanolamine polar terminus. Computed physicochemical properties include density 1.1±0.1 g·cm⁻³, boiling point 333.4±22.0 °C at 760 mmHg, flash point 159.1±21.0 °C, logP 2.55, and refractive index 1.570 . The compound is commercially supplied at ≥95% purity by multiple vendors (e.g., Fluorochem, Leyan) primarily as a research intermediate and screening compound for medicinal chemistry and chemical biology applications .

Why Generic Substitution of 2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol with In-Class Analogs Compromises Experimental Reproducibility


Within the N-cyclopropyl-N-benzyl-ethanolamine chemotype, seemingly minor positional or electronic perturbations on the benzyl ring translate into quantifiable shifts in lipophilicity, boiling point, and density that directly affect chromatographic behavior, formulation compatibility, and biological target engagement . The 2-methyl substitution on the benzyl ring of the target compound creates a steric and electronic environment distinct from the unsubstituted benzyl analog (CAS 1249321-20-7) and the 3-methyl regioisomer (CAS 1248323-90-1). These differences are not cosmetic; they alter logP by >0.1 units and boiling point by >10 °C relative to closest comparators, precluding direct one-for-one substitution in SAR campaigns, assay panels, or synthetic sequences without re-validation [1].

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol Quantitative Differentiation Evidence: Comparator-Based Data Guide


Lipophilicity Differentiation: logP Comparison vs. Closest Structural Analogs

The target compound exhibits a computed logP of 2.55 , positioning it with lower lipophilicity than the 3-chloro analog (logP 2.69) and higher lipophilicity than the benzyl(cyclopropylmethyl) analog (logP ~2.1 estimated) . The 0.14 logP reduction relative to the 3-chloro derivative predicts a measurable improvement in aqueous solubility (estimated ~1.4-fold) without sacrificing membrane permeability, while the ~0.45 logP increase over the unsubstituted benzyl analog enhances predicted blood-brain barrier penetration potential.

Lipophilicity logP Drug-likeness ADME

Thermal Stability and Purification Differentiation: Boiling Point vs. Closest Analogs

The target compound has a boiling point of 333.4±22.0 °C at 760 mmHg , which is 10.3 °C lower than the 3-chloro analog (343.7±22.0 °C) and 14.8 °C higher than the benzyl(cyclopropylmethyl) analog (318.6±17.0 °C) [1]. This intermediate boiling point reflects the balanced contribution of the 2-methyl substituent: sufficient volatility for gas chromatographic analysis and short-path distillation purification, yet higher thermal stability than the unsubstituted benzyl derivative, reducing decomposition risk during heated processing.

Boiling point Thermal stability Purification Distillation

Density and Formulation Differentiation: Density vs. Closest Analogs

The target compound density of 1.1±0.1 g·cm⁻³ is intermediate between the 3-chloro analog (1.2±0.1 g·cm⁻³) and the benzyl(cyclopropylmethyl) analog (1.084±0.06 g·cm⁻³) [1]. The 0.1 g·cm⁻³ lower density versus the 3-chloro derivative translates to an ~8% volumetric difference for equimolar preparations, while the ~0.016 g·cm⁻³ higher density versus the unsubstituted benzyl analog may influence phase separation behavior in liquid-liquid extraction workflows.

Density Formulation Dosing Solution preparation

Biological Target Engagement: GPR119 Agonism and CB1 Negative Allosteric Modulation

While direct head-to-head comparator data for the pure compound are not available in the public domain, structurally related N-cyclopropyl-N-benzyl-aminoethanol derivatives have demonstrated GPR119 agonism (EC₅₀ = 19 nM in human HEK293 cells via cAMP β-lactamase reporter gene assay, ChEMBL2204986) [1] and CB1 receptor negative allosteric modulation (IC₅₀ = 290 nM in human CB1-expressing HEK293 cells, ChEMBL4215809) [2]. The 2-methyl substitution pattern on the benzyl ring of the target compound is expected to modulate these activities relative to unsubstituted or 3-substituted analogs, as ortho-methyl groups influence the dihedral angle between the aromatic ring and the amine nitrogen, potentially altering receptor binding pocket complementarity.

GPCR GPR119 CB1 Agonist Allosteric modulator

Cyclopropylamine Pharmacology: CYP Enzyme Interaction and Metabolic Stability Class Differentiation

N-Cyclopropyl-N-benzylamine scaffolds are well-characterized mechanism-based inactivators (suicide substrates) of cytochrome P450 enzymes, with N-benzyl-N-cyclopropylamine and its α-methyl analogs demonstrating covalent flavin modification in MAO and CYP active sites [1][2]. The target compound, bearing a tertiary N-cyclopropyl-N-(2-methylbenzyl) amine motif linked to ethanol, is expected to retain this class-level CYP inhibition potential. In contrast, in-class analogs lacking the cyclopropyl group (e.g., simple N-benzyl-ethanolamines) show dramatically reduced CYP liability, while compounds with electron-withdrawing substituents (e.g., 3-chloro analog) may exhibit altered rates of CYP-catalyzed ring opening due to electronic effects on the cyclopropyl C–N bond [3].

CYP inhibition Metabolic stability Cyclopropylamine Drug metabolism

2-[Cyclopropyl-(2-methyl-benzyl)-amino]-ethanol: Evidence-Anchored Research and Industrial Application Scenarios


GPCR Agonist Screening and SAR Campaigns for Metabolic Disease Targets

The target compound is directly suited for inclusion in GPR119 agonist screening cascades, where the N-cyclopropyl-N-benzyl-aminoethanol scaffold has demonstrated nanomolar potency (class-level EC₅₀ = 19 nM) [1]. The 2-methyl substitution provides a distinct SAR vector from the unsubstituted benzyl and 3-methyl regioisomers, enabling systematic exploration of ortho-substituent effects on receptor binding and functional selectivity. The intermediate logP (2.55) balances solubility and permeability, supporting both biochemical and cell-based assay formats without requiring DMSO concentrations exceeding 0.1%.

CYP Inhibition Probe and Drug-Drug Interaction Risk Assessment

The cyclopropylamine pharmacophore present in the target compound is a validated mechanism-based CYP inactivator [2]. This compound can serve as a tool molecule for studying time-dependent CYP inhibition in human liver microsome assays, benchmarking against known inactivators such as N-benzyl-N-cyclopropylamine. Its structural distinction from non-cyclopropyl amino alcohols makes it a specific probe for cyclopropyl-dependent metabolic switching studies, relevant to preclinical DMPK evaluation of drug candidates containing the N-cyclopropylamine motif.

Analytical Method Development and Chromatographic Reference Standard

With a well-defined boiling point (333.4 °C), density (1.1 g·cm⁻³), and refractive index (1.570) , this compound is suitable as a reference standard for GC and HPLC method development targeting amino alcohol analytes. The 2-methyl substitution provides a distinct retention time marker separable from the 3-methyl and unsubstituted benzyl analogs, enabling use as an internal standard or system suitability test compound in purity and stability-indicating assays for N-cyclopropyl-N-benzyl-aminoethanol libraries.

Fragment-Based and Structure-Guided Lead Optimization in CNS Drug Discovery

The CB1 negative allosteric modulation activity demonstrated by the scaffold class (class-level IC₅₀ = 290 nM) [1] positions the target compound as a fragment-like starting point for CNS-targeted programs. The 2-methylbenzyl moiety provides a defined lipophilic interaction motif, while the ethanolamine tail offers a synthetic handle for further derivatization without introducing excessive molecular weight (MW = 205.30 g·mol⁻¹). The ortho-methyl group may confer favorable conformational bias for cannabinoid receptor binding pocket engagement compared to meta- or para-substituted analogs.

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